molecular formula C8H19N3 B128841 (1,2-Diethylpyrazolidin-3-yl)methanamine CAS No. 155429-85-9

(1,2-Diethylpyrazolidin-3-yl)methanamine

Cat. No.: B128841
CAS No.: 155429-85-9
M. Wt: 157.26 g/mol
InChI Key: BNSMOUZZWZVPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-Diethylpyrazolidin-3-yl)methanamine is a nitrogen-containing heterocyclic compound featuring a pyrazolidine core substituted with two ethyl groups at the 1- and 2-positions and a methanamine group at the 3-position.

Properties

CAS No.

155429-85-9

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

(1,2-diethylpyrazolidin-3-yl)methanamine

InChI

InChI=1S/C8H19N3/c1-3-10-6-5-8(7-9)11(10)4-2/h8H,3-7,9H2,1-2H3

InChI Key

BNSMOUZZWZVPJS-UHFFFAOYSA-N

SMILES

CCN1CCC(N1CC)CN

Canonical SMILES

CCN1CCC(N1CC)CN

Synonyms

3-Pyrazolidinemethanamine, 1,2-diethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1,2-Diethylpyrazolidin-3-yl)methanamine with structurally analogous compounds, focusing on synthesis, biological activity, and structure-activity relationships (SAR).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
(1,2-Diethylpyrazolidin-3-yl)methanamine Pyrazolidine 1,2-Diethyl; 3-methanamine Not reported
(9-Ethyl-9H-carbazol-3-yl)methanamine (23a–m) Carbazole 9-Ethyl; 3-methanamine Dopamine D3 receptor antagonism (Ki = 144.7 nM for 23k); high D3R selectivity over D2R
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (4a–l) Imidazo[1,2-a]pyridine 5-Methyl; 2-aryl; N,N-dimethyl methanamine Antimicrobial activity (e.g., 4b, 4c against E. coli and S. aureus)
(1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine (11) Benzotriazole Phenyl; methanamine Antimicrobial activity against B. subtilis and C. albicans
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolo[1,2-b]pyrazole 5,6-Dihydro; 3-methanamine Synthetic method reported (N-SEM protection, alkylation)

Physicochemical and Pharmacokinetic Considerations

  • Carbazole analogs (23k) balance lipophilicity with aqueous solubility via methanamine linkers .
  • Metabolic Stability : N-Methylation in imidazo[1,2-a]pyridines (e.g., 4a–l) reduces metabolic degradation, a strategy applicable to the methanamine group in the target compound .

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